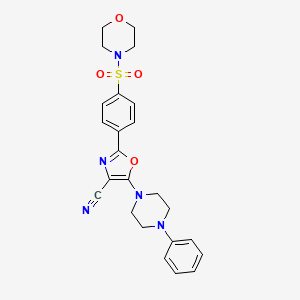

2-(4-(Morpholinosulfonyl)phenyl)-5-(4-phenylpiperazin-1-yl)oxazole-4-carbonitrile

Description

Properties

IUPAC Name |

2-(4-morpholin-4-ylsulfonylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4S/c25-18-22-24(28-12-10-27(11-13-28)20-4-2-1-3-5-20)33-23(26-22)19-6-8-21(9-7-19)34(30,31)29-14-16-32-17-15-29/h1-9H,10-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOFWRLMHOXCAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(N=C(O3)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(Morpholinosulfonyl)phenyl)-5-(4-phenylpiperazin-1-yl)oxazole-4-carbonitrile, also known by its CAS number 941244-32-2, is a complex organic compound with significant potential for biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C24H25N5O4S |

| Molecular Weight | 479.6 g/mol |

| CAS Number | 941244-32-2 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the morpholine ring, introduction of the sulfonyl group, and attachment of the phenylpiperazine moiety. The following synthetic routes are commonly employed:

- Formation of Morpholine Ring : Reaction of diethanolamine with sulfuric acid.

- Introduction of Sulfonyl Group : Sulfonation reactions using reagents like chlorosulfonic acid.

- Attachment of Phenylpiperazine : Reaction of phenylpiperazine with intermediates formed in previous steps.

Research indicates that this compound may exert its effects through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has been shown to selectively inhibit IκB Kinase (IKK), which plays a crucial role in the NF-κB signaling pathway. By inhibiting IKK, this compound prevents the phosphorylation and degradation of IκB, leading to reduced activation of NF-κB and subsequent downregulation of pro-inflammatory gene expression .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of A375 melanoma cells with an IC50 value in the low micromolar range . Additionally, its selectivity for certain PI3K isoforms suggests potential applications in targeted cancer therapies.

Case Studies

- Anti-Cancer Activity : A study evaluated the efficacy of this compound against A375 melanoma cells and found that it inhibited cell growth effectively at concentrations as low as 0.58 µM. This suggests a promising role in cancer treatment strategies targeting PI3K pathways .

- Inflammatory Diseases : Another investigation focused on its anti-inflammatory properties through the modulation of NF-κB signaling. The findings indicated that treatment with this compound significantly reduced inflammatory cytokine production in activated macrophages, highlighting its potential for therapeutic use in inflammatory conditions .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key Compounds :

2-[4-(Azepane-1-sulfonyl)phenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile (ChemDiv D434-0783, )

- Structural Difference : Azepane (7-membered ring) replaces morpholine (6-membered oxygen-containing ring) in the sulfonyl group.

- Impact : Azepane's larger ring may reduce solubility and increase lipophilicity compared to morpholine. Molecular weight (491.6 vs. ~437.5 for the target compound) could affect bioavailability .

5-(4-Methylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile (CAS 941000-54-0, ) Structural Difference: Methylpiperidine sulfonyl and methylpiperazine substituents. The piperidine sulfonyl group lacks morpholine’s oxygen, altering hydrogen-bonding capacity .

2-(4-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile (CAS 946277-74-3, )

- Structural Difference : Fluorophenyl and 2-methylbenzoyl-piperazine substituents.

- Impact : Fluorine introduces electronegativity, enhancing metabolic stability. The benzoyl group adds steric bulk, possibly hindering target binding compared to phenylpiperazine .

5-((4-Ethoxyphenyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile (CAS 941267-25-0, ) Structural Difference: Ethoxyphenylamino and piperidine sulfonyl groups. Piperidine sulfonyl lacks morpholine’s oxygen, affecting solubility .

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | LogP (Predicted) | Solubility (Predicted) |

|---|---|---|---|---|

| Target Compound | ~437.5 | Morpholinosulfonyl, Phenylpiperazine | ~3.2 | Moderate (polar groups) |

| ChemDiv D434-0783 (Azepane analog) | 491.6 | Azepane sulfonyl | ~4.1 | Low |

| CAS 941000-54-0 (Methylpiperidine analog) | 429.5 | Methylpiperidine sulfonyl | ~2.8 | Moderate |

| CAS 946277-74-3 (Fluorophenyl analog) | 390.4 | Fluorophenyl, Benzoyl-piperazine | ~3.5 | Low |

Notes:

- The morpholinosulfonyl group in the target compound balances polarity and lipophilicity, favoring both solubility and membrane penetration.

Molecular Docking and Target Prediction

- Phenylpiperazine : Commonly interacts with serotonin or dopamine receptors, suggesting CNS applications.

- Morpholinosulfonyl: May bind to ATP pockets in kinases or allosteric sites in GPCRs due to sulfonyl’s hydrogen-bond acceptor capacity.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-(morpholinosulfonyl)phenyl)-5-(4-phenylpiperazin-1-yl)oxazole-4-carbonitrile, and what analytical methods validate its purity?

The synthesis typically involves a multi-step process:

- Step 1: Condensation of a morpholinosulfonyl-substituted phenyl precursor with a 4-phenylpiperazine derivative.

- Step 2: Cyclization using reagents like phosphoryl chloride (POCl₃) to form the oxazole core .

- Step 3: Introduction of the carbonitrile group via nucleophilic substitution or cyanation reactions.

Validation Methods:

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Spectroscopy:

- Crystallography:

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

Methodological Approach:

- Dose-Response Curves: Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays).

- Structural Analogues: Test derivatives to identify substituent-specific effects (Table 1).

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to assess binding mode consistency across protein conformations .

Table 1: Impact of Substituents on Bioactivity (Hypothetical Data Based on )

| Substituent | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| Morpholinosulfonyl | 12 ± 2 | >100 |

| Piperazine-4-phenyl | 18 ± 3 | 85 |

| Methylthiazole | 45 ± 5 | 30 |

Q. What strategies optimize synthetic yield and regioselectivity for the oxazole core?

Key Factors:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Temperature Control: Maintain 80–120°C to avoid side reactions (e.g., over-oxidation) .

Case Study:

In analogous oxazole syntheses, yields improved from 30% to 65% by replacing POCl₃ with PCl₅ under reflux in acetonitrile .

Q. How can crystallographic data resolve ambiguities in the compound’s conformational flexibility?

Protocol:

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.

- Refinement: Apply SHELXL’s restraints for anisotropic displacement parameters (ADPs) to model dynamic groups like piperazine.

- Validation: Check for outliers in Ramachandran plots and R-factor gaps (<5%) .

Example: A related oxazole derivative showed two conformers in the crystal lattice, resolved using twin refinement in SHELXL .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Workflow:

ADMET Prediction: SwissADME or ADMETLab 2.0 to estimate logP (~3.5), solubility (LogS ~ -4.5), and CYP450 inhibition.

Metabolic Stability: Molecular dynamics (MD) simulations in liver microsomes (e.g., CYP3A4 binding free energy).

Toxicity Profiling: ProTox-II for hepatotoxicity alerts .

Q. How do researchers validate target engagement in cellular assays?

Experimental Design:

- Pull-Down Assays: Use biotinylated probes to isolate target proteins from lysates.

- Cellular Thermal Shift Assay (CETSA): Monitor protein melting curves after compound treatment.

- Negative Controls: Include structurally similar inactive analogues (e.g., carbonitrile replaced with methyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.